6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride 6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17960795
InChI: InChI=1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H
SMILES:
Molecular Formula: C23H29ClN2O4
Molecular Weight: 432.9 g/mol

6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

CAS No.:

Cat. No.: VC17960795

Molecular Formula: C23H29ClN2O4

Molecular Weight: 432.9 g/mol

* For research use only. Not for human or veterinary use.

6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride -

Specification

Molecular Formula C23H29ClN2O4
Molecular Weight 432.9 g/mol
IUPAC Name 6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Standard InChI InChI=1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H
Standard InChI Key SJFAFKDBWNFBCC-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a hexanoic acid backbone substituted at the second carbon with an Fmoc-protected amino group and at the sixth carbon with a dimethylamino group. The Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] serves as a temporary protecting group for the α-amino group, while the ε-amino group of lysine is permanently modified with two methyl groups. The hydrochloride counterion stabilizes the protonated amine, improving crystallinity and solubility in polar solvents .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₂₃H₂₉ClN₂O₄
Molecular Weight432.9 g/mol
IUPAC Name(2S)-6-(Dimethylamino)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]hexanoic acid hydrochloride
SMILESCN(C)CCCCC@@HNC(=O)OCC₁C₂=CC=CC=C₂C₃=CC=CC=C₁₃.Cl
SolubilitySoluble in DMF, DMSO, and aqueous buffers (pH-dependent)
Storage Conditions2–8°C, protected from light and moisture

The stereochemistry at the second carbon (S-configuration) ensures compatibility with natural L-amino acids in peptide chains. The fluorenyl moiety provides UV detectability (λmax ≈ 265 nm), aiding in synthesis monitoring via HPLC .

Spectroscopic and Chromatographic Characterization

  • NMR: The ¹H NMR spectrum exhibits characteristic signals for the fluorenyl protons (δ 7.2–7.8 ppm), methyl groups on the dimethylamino moiety (δ 2.2–2.4 ppm), and the α-proton (δ 4.3–4.5 ppm).

  • Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ ion at m/z 433.2 for the free base, with the hydrochloride adduct appearing at m/z 469.1 .

  • HPLC Retention: Reversed-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) yields a retention time of 12–14 minutes under gradient elution .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Fmoc-Lys(Me)₂-OH·HCl involves sequential modifications of lysine:

  • ε-Amino Methylation: L-2-Amino-6-bromohexanoic acid intermediates are treated with dimethylamine under nucleophilic substitution conditions to install the dimethylamino group .

  • α-Amino Fmoc Protection: The α-amino group is shielded using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) .

  • Salt Formation: The free base is converted to the hydrochloride salt via treatment with HCl in diethyl ether, enhancing stability and handling properties.

Key Reaction:

L-Lysine1. BrCH2CO2Et2. (CH3)2NHL-2-Amino-6-(dimethylamino)hexanoic acidFmoc-ClFmoc-Lys(Me)₂-OHHClFmoc-Lys(Me)₂-OH\cdotpHCl\text{L-Lysine} \xrightarrow[\text{1. BrCH}_2\text{CO}_2\text{Et}]{\text{2. (CH}_3\text{)}_2\text{NH}} \text{L-2-Amino-6-(dimethylamino)hexanoic acid} \xrightarrow{\text{Fmoc-Cl}} \text{Fmoc-Lys(Me)₂-OH} \xrightarrow{\text{HCl}} \text{Fmoc-Lys(Me)₂-OH·HCl}

Industrial-Scale Production

Manufacturers like Vulcanchem optimize the process by:

  • Using malonate derivatives to streamline bromohexanoic acid synthesis .

  • Employing continuous-flow reactors for Fmoc protection to reduce reaction times .

  • Implementing quality control via in-line HPLC to ensure >98% purity.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Me)₂-OH·HCl is widely used in Fmoc/tBu SPPS due to:

  • Orthogonal Protection: The Fmoc group is cleaved with 20% piperidine in DMF, leaving the dimethylamino group intact .

  • Improved Solubility: The hydrochloride salt prevents aggregation during coupling steps, critical for long peptides .

  • Side-Chain Stability: Methylated lysine resists side reactions during acidic cleavage (e.g., with TFA), preserving peptide integrity .

Enzyme Resistance in Therapeutic Peptides

Incorporating N(ε)-dimethyllysine confers resistance to proteolytic degradation:

  • Trypsin Avoidance: Methylation blocks recognition by trypsin’s S1 pocket, increasing plasma half-life .

  • Case Study: Peptides containing Fmoc-Lys(Me)₂-OH·HCl showed 3-fold higher stability in human serum compared to unmethylated analogs .

Biochemical and Pharmacological Insights

Role in Post-Translational Modification (PTM) Studies

Methylated lysine residues mimic natural PTMs, enabling:

  • Histone Mimicry: Synthetic histones with N(ε)-dimethyllysine are used to study epigenetic regulation .

  • Kinase Substrate Design: Methylation modulates protein-protein interactions in signaling pathways .

Pharmacokinetic Considerations

  • Membrane Permeability: The dimethylamino group enhances lipophilicity (logP ≈ 1.8), improving cell penetration.

  • Metabolic Fate: Hepatic demethylation via CYP3A4 produces lysine, which enters the urea cycle .

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